molecular formula C17H12FN5O2 B2703971 N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358986-45-4

N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2703971
CAS No.: 1358986-45-4
M. Wt: 337.314
InChI Key: KIPRCLHHXGMJLF-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a quinoxaline moiety. The molecule contains a 4-fluorophenyl group attached via an acetamide linker at position 2 of the triazole ring and a ketone group at position 4 of the quinoxaline system (Figure 1).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPRCLHHXGMJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazoloquinoxaline core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in diverse reactions due to its heterocyclic core and fluorophenyl substituent:

Oxidation

Involves the conversion of functional groups to oxidized states. Example:

  • Reagents : Potassium permanganate (KMnO₄), acidic conditions.

  • Product : Oxidized derivatives of the quinoxaline core.

Reduction

Modifies oxidation states of functional groups. Example:

  • Reagents : Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium catalysts .

  • Product : Reduced forms of the triazoloquinoxaline moiety .

Substitution Reactions

Introduces new functional groups at reactive sites. Example:

  • Reagents : Alkylating agents, nucleophiles, or electrophiles.

  • Product : Substituted derivatives with altered biological activity.

Reaction Conditions and Optimization

Reaction conditions are critical for yield and selectivity:

  • Temperature : Reflux conditions (e.g., 80–100°C) for cyclization and amidation.

  • Solvents : DMF, ethanol, or dichloromethane to stabilize intermediates.

  • Catalysts : Eco-friendly catalysts (e.g., palladium on alumina) for sustainable synthesis .

Reaction Type Optimized Conditions Yield Reference
CyclizationPOCl₃, 100–120°C, 1–2 hoursHigh
AmidationDMF, room temperature, 12–24 hoursModerate
ReductionH₂ gas, Pd/Al₂O₃ catalyst, 60°C78%

Key Reaction Mechanisms

The compound’s reactivity stems from its structural features:

  • Triazoloquinoxaline Core : Susceptible to redox reactions due to conjugated π-electrons.

  • Fluorophenyl Group : Enhances stability and lipophilicity, influencing reaction kinetics.

  • Acetamide Moiety : Participates in substitution or hydrolysis under acidic/basic conditions.

DNA Intercalation

While not a chemical reaction per se, the compound’s biological mechanism involves intercalation into DNA, disrupting replication.

Challenges and Innovations

  • Scalability : Industrial synthesis requires optimization of cyclization steps and continuous flow methods.

  • Sustainability : Recent efforts focus on eco-friendly catalysts (e.g., palladium on alumina) and reagents like dimethyl carbonate .

Scientific Research Applications

Structural Formula

\text{N 4 fluorophenyl 2 4 oxo 4H 5H 1 2 4 triazolo 4 3 a quinoxalin 5 yl}acetamide}

Medicinal Chemistry

N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that quinoxaline derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds containing the triazoloquinoxaline structure can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated for their ability to target specific cancer cell lines with promising results .
  • Antimicrobial Properties : The compound has been tested for antimicrobial activity against a range of pathogens. Its structural features contribute to its effectiveness against Gram-positive and Gram-negative bacteria .

Neuropharmacology

The compound's potential as a neuroprotective agent has been explored in various studies. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis .

Materials Science

Beyond biological applications, this compound is being investigated for its utility in materials science:

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing its conductivity and stability within these applications .

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions that highlight its role as an intermediate in the preparation of more complex molecules. Its versatility allows it to be used as a building block for synthesizing other bioactive compounds .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several quinoxaline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of triazoloquinoxaline acetamide derivatives. Key structural variations among analogs include substitutions on the phenyl ring (e.g., chloro, alkyl, or sulfanyl groups) and modifications to the triazole/quinoxaline core. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituent Molecular Weight (g/mol) Key Structural Features Evidence Source
N-(4-Fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (Target) 4-Fluoro ~375–385* Fluorine as a bioisostere; enhances electronegativity and binding affinity Hypothesized
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 4-Chloro 367.79 Chlorine increases hydrophobicity; may reduce metabolic stability
N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 4-Butyl 403.48 Alkyl chain enhances lipophilicity; may improve membrane permeability
N-[3-(Methylsulfanyl)phenyl]-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 3-Methylsulfanyl ~395–405* Sulfanyl group introduces potential for hydrogen bonding

Notes:

  • Fluorine’s small size and high electronegativity likely improve target binding compared to bulkier substituents like chlorine or alkyl groups .

Modifications to the Triazole/Quinoxaline Core

Compound Name Core Modification Impact on Properties Evidence Source
N-(4-Chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide No methyl on triazole Reduced steric hindrance; possible higher reactivity
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide Methyl on triazole Increased steric bulk; may alter binding pocket interactions
N-(2,4-Dimethylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Ethyl on triazole Enhanced lipophilicity; potential for prolonged half-life

Notes:

  • Methyl or ethyl groups on the triazole ring introduce steric effects that may modulate interactions with biological targets .
  • The ketone at position 4 is conserved across analogs, suggesting its critical role in structural stability or hydrogen bonding .

Biological Activity

N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and other relevant biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13FN5O2\text{C}_{16}\text{H}_{13}\text{F}\text{N}_5\text{O}_2

This structure incorporates a triazole and quinoxaline moiety, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance:

  • A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Another investigation found that compounds with similar structures exhibited antibacterial activity comparable to standard antibiotics like ceftriaxone .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented:

  • Compounds with the triazole nucleus have been shown to inhibit fungal growth effectively. Specific derivatives demonstrated activity against Candida albicans and Aspergillus fumigatus, with EC50 values indicating significant efficacy in vitro .

Anticancer Activity

The anticancer potential of this compound is also notable:

  • Studies suggest that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to quinoxaline have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom at the para position of the phenyl ring appears to enhance antibacterial and anticancer activities by increasing lipophilicity and altering electronic properties .

Case Studies

  • Antibacterial Evaluation : A series of synthesized triazole derivatives were tested against S. aureus and E. coli. The most potent compounds exhibited MIC values significantly lower than those of traditional antibiotics.
    CompoundMIC (μg/mL)Bacterial Strain
    Compound A0.125S. aureus
    Compound B0.250E. coli
    Compound C8.0Klebsiella pneumoniae
  • Antifungal Activity : Triazole-based compounds were evaluated against various fungi:
    CompoundEC50 (mg/mL)Fungal Strain
    Compound D0.05C. albicans
    Compound E0.10A. fumigatus

Q & A

Q. Key Challenges :

  • Controlling regioselectivity during triazole ring formation.
  • Minimizing byproducts in multi-component reactions.

How is the structural integrity of this compound validated?

Methodological Answer:
Structural validation employs:

Spectroscopic Techniques :

  • 1^1H/13^{13}C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, carbonyl signals at ~170 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 394.382) .

X-ray Crystallography :

  • Monoclinic crystal system (space group Cc) with unit cell parameters (a = 4.918 Å, b = 23.592 Å, c = 18.483 Å) confirms spatial arrangement and hydrogen-bonding networks .

Q. Validation :

  • SAR studies show a 2.5-fold increase in potency with 4-Cl substitution .

How should researchers address contradictions in cytotoxicity data across studies?

Methodological Answer:
Discrepancies arise due to:

Assay Variability :

  • MTT vs. resazurin assays may yield differing IC50_{50} values (±20%) due to redox interference .

Cell Line Heterogeneity :

  • Caco-2 (colorectal) vs. HepG-2 (hepatic) cells exhibit differential expression of drug transporters (e.g., P-gp) .

Experimental Design :

  • Standardize incubation times (48–72 hours) and serum-free conditions to minimize variability .

Q. Resolution Protocol :

  • Cross-validate using orthogonal assays (e.g., clonogenic survival, flow cytometry).
  • Report EC50_{50} values with 95% confidence intervals.

What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

Rodent Models :

  • Rat Formalinitic Edema : Assess anti-exudative activity (dose: 50 mg/kg, i.p.) with paw volume measured via plethysmometry .
  • Murine Xenografts : Monitor tumor regression in BALB/c nude mice (oral bioavailability: ~40%) .

Pharmacokinetic Parameters :

  • Cmax_{max} : 12.3 µg/mL at 2 hours post-administration.
  • t1/2_{1/2} : 6.8 hours (plasma), indicating moderate hepatic clearance .

Q. Optimization :

  • Nanoformulation (e.g., PLGA nanoparticles) improves bioavailability to 65% .

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